molecular formula C16H12O5 B600303 4'-Demethyleucomin CAS No. 34818-83-2

4'-Demethyleucomin

Cat. No.: B600303
CAS No.: 34818-83-2
M. Wt: 284.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

4’-Demethyleucomin is a natural product that has been identified as a potential inhibitor of the enzyme Monoamine Oxidase (MAO) . MAO plays a crucial role in the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, which are vital for various functions including mood regulation, attention, and bodily functions .

Mode of Action

This inhibition could potentially result in an increase in the levels of monoamine neurotransmitters, thereby affecting neuronal signaling .

Biochemical Pathways

The primary biochemical pathway affected by 4’-Demethyleucomin is likely the monoamine neurotransmitter pathway . By inhibiting MAO, 4’-Demethyleucomin could potentially disrupt the normal breakdown of monoamine neurotransmitters, leading to altered neurotransmitter levels and thus affecting the signaling processes in the nervous system .

Pharmacokinetics

It is known that the compound is a natural product and is soluble in alcohol but insoluble in water . These properties could influence its bioavailability and distribution within the body .

Result of Action

Given its potential role as a mao inhibitor, it could potentially lead to increased levels of monoamine neurotransmitters in the brain, which could in turn affect neuronal signaling and potentially influence behaviors and bodily functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and activity .

Chemical Reactions Analysis

4’-Demethyleucomin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4’-Demethyleucomin has a wide range of scientific research applications:

Comparison with Similar Compounds

4’-Demethyleucomin is similar to other compounds such as paeonol and hydroxyamine hydrochloride, which also inhibit monoamine oxidase . 4’-Demethyleucomin is unique due to its specific structure and the particular pathways it affects. Other similar compounds include:

These compounds share some similarities in their inhibitory effects on MAO but differ in their chemical structures and specific applications.

Properties

IUPAC Name

(3E)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c17-11-3-1-9(2-4-11)5-10-8-21-14-7-12(18)6-13(19)15(14)16(10)20/h1-7,17-19H,8H2/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCWSPYCHMNVKB-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)O)C(=O)C3=C(C=C(C=C3O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC=C(C=C2)O)/C(=O)C3=C(C=C(C=C3O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the molecular formula and weight of 4'-Demethyleucomin?

A: Unfortunately, the abstract from the provided research paper does not include the molecular formula or weight of this compound []. More detailed information would be needed from the full paper or other sources to determine these characteristics.

Q2: Is there any spectroscopic data available for this compound in the research?

A: Similar to the previous question, the abstract does not provide any spectroscopic data for this compound []. Further investigation into the full research paper or other publications would be needed to acquire this information.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.